molecular formula C31H22N2O B14336086 4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline CAS No. 97802-14-7

4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B14336086
CAS No.: 97802-14-7
M. Wt: 438.5 g/mol
InChI Key: ZOZQGBKUYMWQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where biphenyl and methoxyphenyl groups are introduced to the phenanthroline core under acidic conditions . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 as a catalyst in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can bind to metal ions, forming complexes that exhibit unique catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is unique due to its combination of biphenyl, methoxyphenyl, and phenanthroline moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in materials science and medicinal chemistry.

Properties

CAS No.

97802-14-7

Molecular Formula

C31H22N2O

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-(4-phenylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C31H22N2O/c1-34-25-13-11-24(12-14-25)27-18-20-33-31-29(27)16-15-28-26(17-19-32-30(28)31)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-20H,1H3

InChI Key

ZOZQGBKUYMWQMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.